molecular formula C10H17F2N3 B11743391 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine CAS No. 1856095-80-1

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11743391
CAS No.: 1856095-80-1
M. Wt: 217.26 g/mol
InChI Key: OAGGJSPRYUVYLY-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further linked to a 3-methylbutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact. For example, catalytic esterification using nanoscale titanium dioxide can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure is known to interact with various proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylbutylamine moiety differentiates it from other similar compounds, potentially offering unique interactions and applications .

Properties

CAS No.

1856095-80-1

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12/h4,6,8,10,13H,3,5,7H2,1-2H3

InChI Key

OAGGJSPRYUVYLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C(F)F

Origin of Product

United States

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